molecular formula C11H15NO2 B1431376 4-(Oxan-2-ylmethoxy)pyridine CAS No. 1376224-01-9

4-(Oxan-2-ylmethoxy)pyridine

Cat. No.: B1431376
CAS No.: 1376224-01-9
M. Wt: 193.24 g/mol
InChI Key: BIJDPDKLXCHLOC-UHFFFAOYSA-N
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Description

4-(Oxan-2-ylmethoxy)pyridine is a chemical compound with the molecular formula C10H13NO2 It is a derivative of pyridine, featuring an oxane (tetrahydropyran) ring attached to the pyridine ring via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-2-ylmethoxy)pyridine typically involves the reaction of pyridine with oxan-2-ylmethanol under specific conditions. One common method is the nucleophilic substitution reaction where pyridine is treated with oxan-2-ylmethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-2-ylmethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the oxan-2-ylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine compounds with various functional groups.

Scientific Research Applications

4-(Oxan-2-ylmethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(Oxan-2-ylmethoxy)pyridine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The oxane ring and methoxy group contribute to its binding affinity and specificity, influencing the compound’s overall pharmacological profile. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridine: Lacks the oxane ring, making it less sterically hindered and potentially less selective in binding interactions.

    4-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridine: Similar structure but with different ring size, affecting its chemical reactivity and biological activity.

    4-(Oxan-2-ylmethoxy)quinoline:

Uniqueness

4-(Oxan-2-ylmethoxy)pyridine is unique due to the presence of the oxane ring, which imparts distinct steric and electronic characteristics. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(oxan-2-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-8-13-11(3-1)9-14-10-4-6-12-7-5-10/h4-7,11H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJDPDKLXCHLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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